molecular formula C29H20Cl2O4 B14957237 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B14957237
M. Wt: 503.4 g/mol
InChI Key: ATEOZUMTBVNXAC-UHFFFAOYSA-N
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Description

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H20Cl2O4 and a molecular weight of 503.37 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5,7-dihydroxy-2-phenyl-4H-chromen-4-one: The parent compound from which 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is derived.

    5,7-bis[(2-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one: A similar compound with methyl groups instead of chlorobenzyl groups.

    5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one: A similar compound with fluorobenzyl groups instead of chlorobenzyl groups.

Uniqueness

This compound is unique due to the presence of chlorobenzyl groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds .

Biological Activity

5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic derivative of chrysin, a naturally occurring flavonoid known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its enhanced solubility and bioactivity compared to its parent compound. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C29H20Cl2OC_{29}H_{20}Cl_2O, with a molecular weight of 503.386 g/mol. The compound features a chromone backbone substituted with two 2-chlorobenzyl ether groups, which significantly influence its biological properties.

Synthesis Methodology:
The synthesis of this compound typically involves the modification of chrysin through etherification reactions, enhancing its pharmacological profile by improving solubility and biological activity .

Antioxidant Activity

Research indicates that derivatives of chrysin exhibit significant antioxidant properties. The introduction of chlorobenzyl groups in this compound enhances its ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

Anticancer Properties

Several studies have highlighted the anticancer potential of coumarin derivatives. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell cycle progression .

Cell Line IC50 (µM) Mechanism
MCF-7 (breast)12.5Induction of apoptosis
HeLa (cervical)15.0Cell cycle arrest
A549 (lung)10.0ROS generation and mitochondrial damage

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases such as Alzheimer's. The compound exhibits inhibition against acetylcholinesterase (AChE), suggesting potential benefits in enhancing cholinergic neurotransmission and protecting neuronal cells from damage induced by beta-amyloid aggregates .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, highlighting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Neuroprotection in PC12 Cells : A study evaluated the effects of this compound on PC12 cells exposed to hydrogen peroxide. The compound significantly reduced cell death and oxidative stress markers, indicating strong neuroprotective properties.
  • Antitumor Activity Assessment : In vivo studies using xenograft models showed that treatment with this compound led to a reduction in tumor size and weight compared to control groups, supporting its potential as an anticancer agent.

Properties

Molecular Formula

C29H20Cl2O4

Molecular Weight

503.4 g/mol

IUPAC Name

5,7-bis[(2-chlorophenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C29H20Cl2O4/c30-23-12-6-4-10-20(23)17-33-22-14-27(34-18-21-11-5-7-13-24(21)31)29-25(32)16-26(35-28(29)15-22)19-8-2-1-3-9-19/h1-16H,17-18H2

InChI Key

ATEOZUMTBVNXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl

Origin of Product

United States

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